molecular formula C5H11ClO2 B13469049 3-Chloro-2-ethoxypropan-1-ol CAS No. 6798-40-9

3-Chloro-2-ethoxypropan-1-ol

Cat. No.: B13469049
CAS No.: 6798-40-9
M. Wt: 138.59 g/mol
InChI Key: XBVIXNODTHEOFC-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxypropan-1-ol is an organic compound with the molecular formula C5H11ClO2 It is a chlorinated alcohol that features both an ether and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-ethoxypropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with ethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 70-75°C . Another method involves the use of chloropropylene oxide and ethanol, where the reaction is catalyzed by a cation exchange resin .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethoxypropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-ethoxypropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethoxypropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect the compound’s reactivity and its ability to modify biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-ethoxypropan-1-ol is unique due to the presence of both an ether and a hydroxyl group, which imparts distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

6798-40-9

Molecular Formula

C5H11ClO2

Molecular Weight

138.59 g/mol

IUPAC Name

3-chloro-2-ethoxypropan-1-ol

InChI

InChI=1S/C5H11ClO2/c1-2-8-5(3-6)4-7/h5,7H,2-4H2,1H3

InChI Key

XBVIXNODTHEOFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(CO)CCl

Origin of Product

United States

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